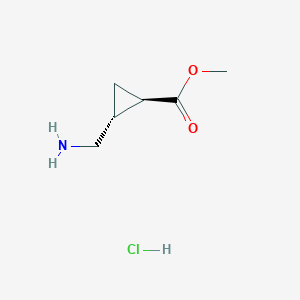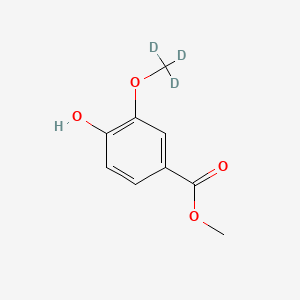
NBD-C12-HPC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine . It is used for investigations of lipid trafficking in live cells . Techniques such as direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) have all been used with NBD-C12-HPC for cell membrane experiments .
Molecular Structure Analysis
NBD-C12-HPC is a green-fluorescent analog of dodecanoyl glycerophosphocholine . The fluorophores in these probes tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .Wissenschaftliche Forschungsanwendungen
Fluorescent Fatty Acid Analogs
NBD-C12-HPC is one of the fluorescent fatty acid analogs . These analogs have a fluorophore linked within the fatty acid chain or, more commonly, at the terminal (omega) carbon atom that is furthest from the carboxylate moiety . Although fluorescent fatty acid analogs are sometimes used as direct probes for membranes and liposomes, their most common applications have been for synthesis of fluorescent phospholipids and for metabolic incorporation by live cells .
Synthesis of Fluorescent Phospholipids
NBD-C12-HPC is used in the synthesis of fluorescent phospholipids . These phospholipids are used in various research applications, including the study of lipid metabolism and signaling .
Metabolic Incorporation by Live Cells
NBD-C12-HPC is used for metabolic incorporation by live cells . This allows researchers to track the movement and distribution of lipids within the cell, providing valuable insights into cellular processes .
Probes for Membranes and Liposomes
NBD-C12-HPC is used as a direct probe for membranes and liposomes . Its fluorescent properties allow researchers to visualize and study these structures in detail .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of NBD-C12-HPC can be achieved through a multi-step reaction process.", "Starting Materials": [ "NBD-Cl", "1-dodecanol", "triethylamine", "acetic anhydride", "pyridine", "hexane", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: NBD-Cl is reacted with 1-dodecanol in the presence of triethylamine to form NBD-C12-OH.", "Step 2: NBD-C12-OH is then reacted with acetic anhydride and pyridine to form NBD-C12-OAc.", "Step 3: NBD-C12-OAc is then reacted with hexane and dichloromethane to form NBD-C12-HPC.", "Step 4: The resulting NBD-C12-HPC is purified through a series of washing steps with sodium bicarbonate, sodium chloride, and water." ] } | |
CAS-Nummer |
105539-26-2 |
Produktname |
NBD-C12-HPC |
Molekularformel |
C42H74N5O11P |
Molekulargewicht |
856.05 |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the purpose of using NBD-C12-HPC in the study of magnetic liposomes?
A: NBD-C12-HPC is a fluorescently labeled lipid utilized as a tool to investigate the structure and interactions of magnetic liposomes. [, ] In these studies, it primarily serves as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This technique allows researchers to study the proximity and interaction of molecules by measuring the energy transfer between a donor and acceptor fluorophore.
Q2: How was NBD-C12-HPC utilized to confirm the structure of dry magnetic liposomes (DMLs)?
A: The research describes a novel method for synthesizing DMLs, aiming to encapsulate magnetic nanoparticles within two lipid layers. [] To confirm this double-layered structure, NBD-C12-HPC was incorporated into the outer lipid layer, while Rhodamine B DOPE, an acceptor fluorophore, was embedded in the inner layer. [] By observing FRET between NBD-C12-HPC (donor) and Rhodamine B DOPE (acceptor), researchers could estimate the distance between the two lipid layers, confirming the intended DML structure. An average distance of 3 nm was determined, supporting the successful formation of the double lipid layer surrounding the nanoparticles. []
Q3: How was NBD-C12-HPC used to study the interaction between magnetic liposomes and biological membranes?
A: To study the interaction between magnetic liposomes (both aqueous and dry) and biological membranes, giant unilamellar vesicles (GUVs) were used as model membranes. [] NBD-C12-HPC, incorporated into the liposome structure, acted as the donor fluorophore. Nile Red, a hydrophobic dye present within the GUVs, served as the acceptor fluorophore. [] The occurrence of FRET between NBD-C12-HPC and Nile Red confirmed membrane fusion between the magnetic liposomes and the GUVs. [] This finding is significant because it demonstrates the potential of these magnetic liposome systems to deliver therapeutic agents directly into target cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






